molecular formula C22H27N3O5 B2584626 Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-36-9

Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2584626
CAS No.: 868144-36-9
M. Wt: 413.474
InChI Key: FGNBZVGLRNOKHU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic structure integrating pyridine and pyrimidine rings. The molecule features:

  • Substituents: A 3-methoxyphenyl group at position 5, methyl groups at positions 1, 3, and 7, and an isobutyl carboxylate ester at position 4.
  • Synthesis: Recent advancements highlight its preparation via cyclocondensation of 4-(3-methoxyphenyl)methylidenepyruvic acid with 6-amino-1,3,7-trimethyluracil under ethanol drop grinding, achieving yields of 96–98% using recyclable nanocatalysts .

Pyrido[2,3-d]pyrimidines are renowned for diverse bioactivities, including antimicrobial, anticancer, and kinase inhibition, driven by substituent-dependent interactions with biological targets .

Properties

IUPAC Name

2-methylpropyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-12(2)11-30-21(27)16-13(3)23-19-18(20(26)25(5)22(28)24(19)4)17(16)14-8-7-9-15(10-14)29-6/h7-10,12,17,23H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNBZVGLRNOKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)OC)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research and data.

Chemical Structure and Properties

The compound is characterized by a unique pyrido-pyrimidine structure that includes various functional groups such as methoxy and isobutyl. This structural complexity is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Potential : Some studies have indicated that derivatives of pyrido-pyrimidines exhibit anticancer activity. The specific compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : There are indications of antimicrobial activity against certain bacterial strains, although further studies are needed to quantify this effect.

Antioxidant Activity

A study evaluated the antioxidant capacity of similar compounds in vitro. The results showed a significant reduction in free radicals when exposed to the compound's derivatives.

CompoundIC50 (µM)
Isobutyl derivative25.4
Control (Vitamin C)15.8

Anticancer Activity

In a case study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated a concentration-dependent inhibition of cell proliferation.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5035

The study concluded that the compound's mechanism may involve the activation of caspase pathways leading to apoptosis.

Antimicrobial Effects

A preliminary screening against common pathogens (e.g., E. coli and S. aureus) revealed moderate antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological effects may stem from its ability to interact with cellular signaling pathways involved in apoptosis and oxidative stress responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Table 1: Key Structural Variations in Pyrido[2,3-d]Pyrimidine Derivatives
Compound Name / ID Substituents (Positions) Key Functional Groups Reference
Target Compound 5-(3-Methoxyphenyl), 1,3,7-Me, 6-COO(iBu) Methoxyaryl, Methyl, Ester
PA-8 (PAC1 antagonist) 5-(4-Allyloxy-3-methoxyphenyl), 2-NH2 Allyloxy, Amino, Dione
Abbott A-484954 (eEF-2K inhibitor) 6-Carboxylic acid, R1/R2/R3 modifications Carboxylic acid, Disubstituted uracil
Compound 120 (Antifungal) 7-Cl, 4-chlorophenyl Chloroaryl, Cyano
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)... 3-(2-Hydroxyphenyl), 7-Me, 1,5-diphenyl Hydroxyphenyl, Triazolo

Key Observations :

  • The 3-methoxyphenyl group in the target compound enhances lipophilicity compared to PA-8’s allyloxy-methoxyphenyl or Abbott A-484954’s carboxylic acid .
  • Methyl groups at positions 1, 3, and 7 may reduce metabolic degradation compared to unmethylated analogs .
Table 3: Bioactivity Profiles
Compound Activity (Target) IC50/EC50 Key Substituent Role Reference
Target Compound Under investigation N/A Methoxyphenyl (CYP450 modulation)
PA-8 PAC1 receptor antagonism 420 nM Allyloxy group (binding affinity)
Abbott A-484954 eEF-2K inhibition 420 nM Carboxylic acid (kinase binding)
Compound 120 Antifungal (vs. Fusarium oxys) Comparable to ketoconazole 7-Cl (membrane disruption)
Derivatives 3–10 (PIM-1) Cytotoxicity (HCT-116 cells) 1.2–8.7 µM Cyano group (apoptosis induction)

Comparative Insights :

  • The target compound’s methoxyphenyl group may enhance blood-brain barrier penetration vs. PA-8’s polar allyloxy group .
  • Methyl groups could reduce off-target interactions compared to Abbott A-484954’s carboxylic acid .

Physicochemical Properties

Table 4: Physicochemical Data
Compound Melting Point (°C) Solubility (LogP) Key Notes Reference
Target Compound Pending Estimated 2.8 Isobutyl ester enhances lipophilicity
Ethyl-1,5-dihydro... (12) 206 2.1 Hydroxyphenyl improves aqueous solubility
Compound 23 182–184 3.5 Chlorophenyl increases LogP

Implications :

  • The isobutyl ester in the target compound likely improves membrane permeability compared to ethyl esters .

Q & A

Q. What are the primary synthetic routes for Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate, and what starting materials are typically employed?

The synthesis involves multi-step reactions, often utilizing ethyl acetoacetate derivatives and substituted aromatic aldehydes as precursors. Key steps include:

  • Condensation reactions to form the pyrido[2,3-d]pyrimidine core.
  • Isobutyl esterification via nucleophilic substitution or coupling reagents like DCC (dicyclohexylcarbodiimide).
  • Methylation at specific positions using methyl iodide or dimethyl sulfate under basic conditions.
    Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. For example, polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to assign proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and ring conformations (if crystalline samples are obtainable) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known pyrimidine-based inhibitors.
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays.
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Parameter Optimization Strategy Impact
TemperatureGradual heating (60–80°C) to avoid side reactionsReduces decomposition of intermediates
SolventSwitch from DMF to THF for sterically hindered stepsEnhances regioselectivity
CatalystUse Lewis acids (e.g., ZnCl2_2) for cyclizationAccelerates ring closure
PurificationColumn chromatography with gradient elutionSeparates diastereomers effectively

Q. How can contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

  • Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-311++G(d,p) basis sets).
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing unexpected splitting.
  • Isotopic labeling : Trace proton exchange in deuterated solvents to clarify ambiguous signals .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Position-specific substitutions : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups.
  • Molecular docking : Map interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite.
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors using tools like LigandScout .

Q. How does the compound’s stability vary under different storage conditions?

Condition Stability Profile Mitigation Strategy
Aqueous solutionsHydrolysis of ester groups at pH > 8.0Store in anhydrous DMSO at -20°C
Light exposurePhotooxidation of the methoxyphenyl moietyUse amber vials and inert atmosphere
Long-term storageAggregation in polar solventsLyophilize and store as a solid

Q. What computational methods are suitable for predicting its physicochemical properties?

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity.
  • pKa_a prediction : Employ MarvinSketch or SPARC for ionization states.
  • Solubility : Apply COSMO-RS or QSPR models to guide formulation .

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